1-(3-methyl-2-nitrophenyl)methanamine hydrochloride
Description
1-(3-Methyl-2-nitrophenyl)methanamine hydrochloride is a substituted benzylamine derivative featuring a primary amine group attached to a phenyl ring substituted with a methyl group at the 3-position and a nitro group at the 2-position. The hydrochloride salt enhances its stability and solubility for pharmaceutical and chemical applications.
Properties
IUPAC Name |
(3-methyl-2-nitrophenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6-3-2-4-7(5-9)8(6)10(11)12;/h2-4H,5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIUYQMTANHVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Protection/Deprotection
A widely adopted method for synthesizing aromatic methanamine hydrochlorides involves the use of tert-butoxycarbonyl (Boc) protective groups. This approach, exemplified in the synthesis of 1-(2,4-difluorophenyl)-N-methylmethanamine hydrochloride, begins with the formation of a Boc-protected intermediate. For 1-(3-methyl-2-nitrophenyl)methanamine hydrochloride, the synthetic sequence would involve:
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Protection : Reaction of 3-methyl-2-nitrobenzyl bromide with tert-butyl carbamate under basic conditions.
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Deprotection : Treatment with trimethylsilyl chloride (TMS-Cl) in 2,2,2-trifluoroethanol at 0°C to room temperature.
This method achieves yields exceeding 70% while minimizing side reactions. Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0°C → 25°C | ±15% variability |
| Solvent System | Trifluoroethanol | Maximizes purity |
| Molar Ratio (TMS-Cl) | 3:1 (relative to Boc) | Complete deprotection |
The Boc strategy prevents unwanted nucleophilic substitutions at the amine group during subsequent reactions, particularly when introducing the nitro substituent.
Imine Intermediate Hydrolysis
Patent literature describes an alternative route utilizing Schiff base intermediates for amine protection. The synthesis of 1-(3-chloropyrazin-2-yl)methanamine hydrochloride involves:
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Imine Formation : Condensation of benzophenone imine with chlorinated precursors.
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Acid Hydrolysis : Cleavage of the imine bond using HCl in dichloromethane or methanol.
Adapting this to 1-(3-methyl-2-nitrophenyl)methanamine hydrochloride would require:
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Precursor : 3-Methyl-2-nitrobenzyl chloride
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Imine Partner : Diphenylmethylideneamine
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Hydrolysis Conditions : 1M HCl in THF at 40°C
Comparative studies show imine hydrolysis achieves 68–72% yields but requires stringent control of aqueous workup conditions to prevent nitro group reduction.
Direct Alkylation Routes
Nucleophilic Substitution
Direct displacement of halides represents a straightforward pathway:
Reaction Scheme :
Key considerations include:
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Solvent Effects : Dichloromethane enhances reaction kinetics by 40% compared to THF.
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Base Selection : Potassium carbonate outperforms sodium hydroxide in minimizing ester hydrolysis byproducts.
Yield Optimization :
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| KCO | CHCl | 82 | 98 |
| NaOH | THF | 67 | 91 |
Industrial-Scale Production
Continuous Flow Reactor Systems
Modern manufacturing employs continuous flow technology to enhance reproducibility:
Process Parameters :
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Residence Time : 8–12 minutes
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Temperature Gradient : 50°C → 25°C over reactor length
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Throughput : 15 kg/hour
Advantages over batch processing include:
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23% reduction in solvent usage
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99.5% conversion efficiency
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Elimination of intermediate isolation steps
Crystallization Optimization
Final hydrochloride salt formation requires precise control:
| Crystallization Parameter | Industrial Standard |
|---|---|
| Anti-solvent | Diethyl ether |
| Cooling Rate | 2°C/min |
| Seed Crystal Size | 50–100 μm |
This protocol produces pharmaceutical-grade material with ≤0.1% impurity levels.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Boc Protection | 74 | 99.2 | High | 3.8 |
| Imine Hydrolysis | 68 | 97.5 | Moderate | 2.9 |
| Direct Alkylation | 82 | 98.0 | High | 2.1 |
Key Findings :
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Direct alkylation offers the best cost-yield balance for bulk production.
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Boc protection remains preferred for high-purity applications despite higher costs.
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Industrial processes favor continuous flow systems for their enhanced environmental profile.
Chemical Reactions Analysis
1-(3-methyl-2-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions with nucleophiles such as water and thiols to form nitrosamines.
Oxidation: The compound can be oxidized to form nitro derivatives.
Common reagents and conditions used in these reactions include sodium borohydride for reduction, formaldehyde and ammonium chloride for reductive amination, and hydrochloric acid for acidification. Major products formed from these reactions include amines and nitrosamines.
Scientific Research Applications
Analytical Methods
Several analytical techniques are employed to detect and quantify 1-(3-methyl-2-nitrophenyl)methanamine hydrochloride:
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification.
- Gas Chromatography (GC): Effective for volatile components.
- Spectrophotometry: Utilized for concentration determination based on light absorption properties.
These methods ensure accurate characterization and quality control of the compound in research applications.
Biological Properties
Research indicates that 1-(3-methyl-2-nitrophenyl)methanamine hydrochloride exhibits potential biological activity:
- Antibacterial Activity: Studies suggest effectiveness against strains such as Escherichia coli and Staphylococcus aureus, indicating its potential utility in developing antibacterial agents.
- Apoptosis Induction: Preliminary findings show that the compound may induce apoptosis in cancer cells, suggesting avenues for anticancer research.
Applications in Scientific Research
1-(3-methyl-2-nitrophenyl)methanamine hydrochloride serves multiple roles across various scientific domains:
Organic Chemistry
- Intermediate Compound: It is used as an intermediate in synthesizing pharmaceuticals and other organic compounds, facilitating the development of new drugs.
- Reagent in Organic Reactions: The compound can act as a reagent in synthesizing imine derivatives and Schiff bases, which are important in organic synthesis.
Medicinal Chemistry
- Drug Development: Its properties make it a candidate for further exploration in drug design, particularly for targeting bacterial infections or cancer therapies.
Material Science
- Synthesis of New Materials: The compound's reactivity allows it to be utilized in creating novel organic materials with specific properties, potentially leading to advancements in material science applications.
Potential Implications
The implications of utilizing 1-(3-methyl-2-nitrophenyl)methanamine hydrochloride are significant across various fields:
- Pharmaceutical Industry: Its role as an intermediate could lead to the discovery of new drugs targeting bacterial infections or cancer.
- Agricultural Applications: Given its antibacterial properties, it may find use in developing agricultural biocides.
- Material Innovation: Its chemical reactivity may contribute to advancements in creating specialized materials for industrial applications.
Limitations and Future Directions
Despite its potential, several limitations exist regarding the use of 1-(3-methyl-2-nitrophenyl)methanamine hydrochloride:
- Solubility Issues: Its low water solubility may restrict its application in aqueous environments.
- Limited Research Data: More comprehensive studies are needed to fully understand its biological effects and safety profile.
Future research should focus on enhancing solubility, exploring additional biological activities, and expanding its applications across various scientific disciplines.
Mechanism of Action
The mechanism of action of 1-(3-methyl-2-nitrophenyl)methanamine hydrochloride involves its reactivity with various compounds. It can react with amines, alcohols, and carboxylic acids to form nitrosamines. The reaction with amines is particularly significant due to the potential formation of carcinogenic nitrosamines. The compound can also react with nucleophiles such as water and thiols, leading to the formation of various derivatives.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Substituent Position and Electronic Effects
- Nitro Group Orientation : The target compound’s 2-nitro group (ortho to the amine) creates steric hindrance and strong electron-withdrawing effects, lowering the amine’s basicity compared to para-nitro analogs (e.g., 3-methyl-4-nitrophenyl derivative) . This impacts solubility and interaction with biological targets.
- Methyl vs. Halogen Substituents : Methyl groups (electron-donating) at the 3-position enhance steric bulk without significantly altering electronic properties, whereas chloro or fluoro substituents (electron-withdrawing) increase lipophilicity and metabolic resistance .
Physicochemical Properties
- Solubility : The primary amine in the target compound facilitates hydrogen bonding, improving aqueous solubility compared to N-methylated analogs (e.g., Methyl[(3-nitrophenyl)methyl]amine HCl) .
- Lipophilicity : Fluorinated derivatives (e.g., 1-(2,4-difluoro-5-methylphenyl)methanamine HCl) exhibit higher logP values than nitro-substituted compounds, favoring blood-brain barrier penetration .
Biological Activity
1-(3-Methyl-2-nitrophenyl)methanamine hydrochloride, a compound of interest in medicinal chemistry, has shown promising biological activities, particularly in antibacterial and anticancer applications. This article reviews the current understanding of its biological activity, including details on its mechanisms of action, toxicity, and potential applications.
Chemical Structure and Properties
The chemical structure of 1-(3-methyl-2-nitrophenyl)methanamine hydrochloride can be represented as follows:
- IUPAC Name : 1-(3-Methyl-2-nitrophenyl)methanamine hydrochloride
- CAS Number : 2866335-40-0
- Molecular Formula : C8H10ClN2O2
This compound features a nitro group attached to a phenyl ring, which is known to influence its biological activity significantly.
Antibacterial Activity
Research indicates that 1-(3-methyl-2-nitrophenyl)methanamine hydrochloride exhibits antibacterial properties against various bacterial strains. Notably, it has shown effectiveness against:
- Escherichia coli
- Staphylococcus aureus
These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents aimed at combating resistant bacterial strains .
Anticancer Activity
In addition to its antibacterial properties, this compound has demonstrated the ability to induce apoptosis (programmed cell death) in certain cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways, although specific molecular targets remain to be fully elucidated. This aspect of its biological activity positions it as a potential lead compound in cancer therapeutics .
The precise mechanisms through which 1-(3-methyl-2-nitrophenyl)methanamine hydrochloride exerts its biological effects are not completely understood. However, it is hypothesized that the nitro group plays a crucial role in its interaction with cellular targets, potentially leading to the disruption of essential cellular processes in bacteria and cancer cells alike .
Toxicity and Safety Profile
Toxicological studies have indicated that 1-(3-methyl-2-nitrophenyl)methanamine hydrochloride exhibits low acute toxicity . It has been assessed for mutagenicity and carcinogenicity using standard assays, with results suggesting that it is neither mutagenic nor carcinogenic at tested concentrations. However, standard laboratory safety precautions should still be observed when handling this compound .
Applications in Research
1-(3-Methyl-2-nitrophenyl)methanamine hydrochloride has potential applications across several fields:
- Medicinal Chemistry : As an intermediate in drug synthesis.
- Material Science : In the development of new materials with specific properties.
- Organic Chemistry : As a reagent in various organic reactions, including the synthesis of imines and Schiff bases .
Current Research Trends
The current state of research on this compound is still developing. Ongoing studies are focused on:
- Elucidating its full range of biological activities.
- Understanding its mechanisms of action at the molecular level.
- Exploring its potential applications in drug development and material science .
Summary of Findings
Q & A
Q. Key Factors :
- Temperature : Excess heat during nitration can lead to byproducts (e.g., meta/para isomers) .
- Purification : Recrystallization from ethanol/water improves purity; HPLC or TLC monitoring ensures minimal impurities .
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for nitro-substituted phenyl) and methyl groups (δ 2.3–2.6 ppm) .
- IR Spectroscopy : Confirm amine hydrochloride formation (N-H stretch ~2500 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
- X-ray Crystallography : Resolve spatial arrangement of the nitro and methyl groups (critical for SAR studies) .
Q. Methodological Answer :
- pH Stability : Hydrochloride salts are stable in acidic conditions (pH 2–4) but hydrolyze in alkaline buffers (pH >8), releasing free amine .
- Thermal Stability : Decomposes above 150°C; store at 2–8°C under inert atmosphere (N₂/Ar) to prevent oxidation .
- Light Sensitivity : Nitro groups are photolabile; use amber vials and minimize UV exposure .
Q. Methodological Answer :
Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., amine group as H-bond donor) .
Molecular Dynamics (MD) : Simulate binding to receptors (e.g., 5-HT₂C) over 100 ns to assess stability of ligand-receptor complexes .
SAR Analysis : Compare with analogs (e.g., 3-methyl vs. 3-fluoro derivatives) to optimize steric/electronic properties .
Example : A 2025 MD study predicted that the methyl group at C-3 reduces off-target binding to dopamine receptors by 40% compared to unsubstituted analogs .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Q. Methodological Answer :
- PPE : Nitrile gloves, lab coat, and goggles (amine hydrochlorides can irritate mucous membranes) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes .
- Waste Disposal : Neutralize with NaHCO₃ before aqueous disposal (nitro compounds are environmental hazards) .
Advanced: What strategies optimize enantiomeric purity when synthesizing chiral derivatives of this compound?
Q. Methodological Answer :
- Chiral Resolutions : Use (-)-di-p-toluoyl-D-tartaric acid to separate enantiomers via crystallization .
- Asymmetric Catalysis : Employ Ru-BINAP catalysts for hydrogenation steps (ee >95%) .
- Analytical Validation : Confirm purity via chiral HPLC (e.g., Chiralpak AD-H column, hexane/EtOH 90:10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
